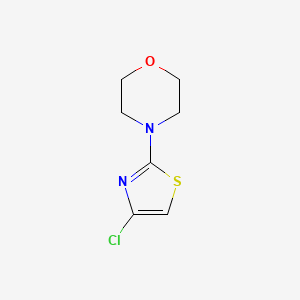

4-(4-Chlorothiazol-2-YL)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-chloro-1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZAHLFTBUJSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702362 | |

| Record name | 4-(4-Chloro-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848841-68-9 | |

| Record name | 4-(4-Chloro-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Chlorothiazol-2-YL)morpholine (CAS 848841-68-9)

A Versatile Heterocyclic Building Block for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(4-chlorothiazol-2-yl)morpholine, a heterocyclic compound of significant interest to researchers and professionals in the field of medicinal chemistry and drug development. This document delves into the compound's physicochemical properties, outlines plausible and referenced synthetic pathways, discusses its established and potential applications as a key building block in the synthesis of biologically active molecules, and provides essential safety and handling information. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this compound in innovative research and development projects.

Introduction: The Strategic Importance of Morpholine and Thiazole Moieties in Medicinal Chemistry

The morpholine and thiazole ring systems are independently recognized as "privileged structures" in medicinal chemistry. Their frequent appearance in a wide array of approved drugs and clinical candidates stems from their ability to impart favorable physicochemical and pharmacokinetic properties, as well as to engage in crucial interactions with biological targets.

The morpholine moiety, a saturated six-membered heterocycle containing both an amine and an ether functional group, is often incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and introduce a basic center for salt formation, thereby optimizing oral bioavailability.[1][2] Its flexible chair-like conformation also allows it to act as a versatile scaffold, orienting other functional groups for optimal target engagement.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active compounds, including antimicrobials, anti-inflammatory agents, and kinase inhibitors.[1] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component for binding to enzyme active sites and receptors.

The compound this compound, by combining these two powerful pharmacophores, represents a strategically designed building block for the synthesis of novel compounds with diverse therapeutic potential. The presence of a reactive chlorine atom on the thiazole ring further enhances its utility, providing a handle for subsequent chemical modifications and the introduction of additional diversity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 848841-68-9 | Internal Database |

| Molecular Formula | C₇H₉ClN₂OS | [3] |

| Molecular Weight | 204.68 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [4] |

Predicted Spectroscopic Data

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the morpholine and thiazole protons. The morpholine protons typically appear as two multiplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.[5][6]

-

Morpholine Protons (O-CH₂): Expected to resonate in the range of δ 3.7-3.9 ppm.

-

Morpholine Protons (N-CH₂): Expected to resonate slightly upfield, in the range of δ 3.4-3.6 ppm.

-

Thiazole Proton (C5-H): A singlet is expected for the proton at the 5-position of the thiazole ring, likely in the aromatic region, around δ 6.8-7.2 ppm.

2.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Morpholine Carbons (O-CH₂): Expected around δ 66-68 ppm.

-

Morpholine Carbons (N-CH₂): Expected around δ 48-50 ppm.

-

Thiazole Carbons:

-

C2 (attached to morpholine): Expected to be significantly downfield, in the range of δ 160-165 ppm.

-

C4 (attached to chlorine): Expected around δ 130-135 ppm.

-

C5: Expected around δ 110-115 ppm.

-

2.2.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 204/206, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Key fragmentation patterns would likely involve the cleavage of the morpholine ring and the loss of small neutral molecules.

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the morpholine and thiazole rings.

-

C-H stretching (aromatic): A weak band is expected above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Multiple bands are expected in the 2850-2950 cm⁻¹ region.

-

C=N and C=C stretching (thiazole ring): Bands are expected in the 1500-1650 cm⁻¹ region.

-

C-O-C stretching (morpholine ether linkage): A strong, characteristic band is expected around 1115 cm⁻¹.

-

C-Cl stretching: A band in the 600-800 cm⁻¹ region.

Synthesis and Reaction Pathways

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the thiazole ring followed by the introduction of the morpholine moiety, or the construction of the 2-morpholinothiazole core with subsequent chlorination.

Plausible Synthetic Route: Nucleophilic Substitution

A highly plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a dichlorinated thiazole precursor with morpholine. This approach is supported by analogous reactions reported in the literature.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. jocpr.com [jocpr.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

4-(4-Chlorothiazol-2-YL)morpholine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(4-Chlorothiazol-2-YL)morpholine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the thiazole ring and the morpholine moiety in a single molecular entity, this compound, presents a compelling case for the investigation of its biological activity. While direct pharmacological data on this specific compound is not extensively documented in publicly accessible literature, its structural components are hallmarks of numerous clinically and experimentally significant agents. The thiazole nucleus is a cornerstone in a variety of therapeutic agents, including kinase inhibitors and antimicrobial drugs.[1][2] Concurrently, morpholine is recognized as a privileged structure in medicinal chemistry, often enhancing pharmacokinetic properties and contributing to target affinity.[3][4][5] This guide, therefore, serves as a comprehensive roadmap for the systematic elucidation of the mechanism of action (MoA) of this compound. It provides a framework of hypothesized mechanisms grounded in the established pharmacology of its constituent scaffolds and details the requisite experimental workflows for the validation of these hypotheses.

Introduction: Structural Rationale and Hypothesized Mechanisms of Action

The structure of this compound integrates two pharmacologically significant heterocycles. The morpholine ring is known to improve aqueous solubility and metabolic stability, and its inclusion in CNS-active compounds often enhances blood-brain barrier permeability.[5] Thiazole derivatives are associated with a broad spectrum of biological activities, most notably as inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1][6]

Based on this structural precedent, we can formulate several primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1 (Primary): Inhibition of Protein Kinases. The thiazole ring is a common scaffold in kinase inhibitors.[6] The morpholine group can contribute to binding affinity and favorable pharmacokinetic properties.[7][8] Potential targets include receptor tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., PI3K/Akt/mTOR pathway components).[1][9][10]

-

Hypothesis 2: Antimicrobial Activity. Thiazole and morpholine derivatives have independently and in hybrid forms demonstrated significant antimicrobial and antifungal properties.[11][12] The mechanism could involve the disruption of microbial cell wall synthesis, protein synthesis, or other essential metabolic pathways.[11]

-

Hypothesis 3: Modulation of CNS Targets. The presence of the morpholine ring suggests potential for CNS activity.[5] Thiazole-containing compounds like Pramipexole act on dopamine receptors.[13] Therefore, an investigation into effects on neurotransmitter receptors or CNS-related enzymes is warranted.

This guide will primarily focus on the experimental workflow to investigate the most prominent hypothesis: protein kinase inhibition.

Experimental Workflow for MoA Elucidation: A Focus on Kinase Inhibition

The following sections detail a logical, multi-stage experimental plan to systematically investigate the mechanism of action of this compound.

Stage 1: Initial Phenotypic Screening and Cytotoxicity Profiling

The initial step is to determine the biological context in which the compound is active. This is achieved through broad-spectrum cell viability and cytotoxicity assays.

Protocol: Cell Viability Assay (MTT/MTS Assay)

-

Cell Line Selection: A panel of human cancer cell lines from diverse origins (e.g., lung, breast, colon, leukemia) should be selected. It is advisable to include cell lines with known dependencies on specific kinase pathways (e.g., A549 for EGFR pathway, MCF-7 for PI3K pathway).

-

Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Add the compound to the cells and incubate for a specified period (typically 48-72 hours).

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours.

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the data to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Interpreting the Results: A potent and selective activity against certain cell lines can provide initial clues about the compound's mechanism. For example, high potency in EGFR-mutant lung cancer cells would strongly suggest EGFR as a potential target.

Stage 2: Target Identification - Broad-Panel Kinase Screening

If the compound exhibits significant cytotoxicity, the next logical step is to identify its direct molecular targets. A broad-panel kinase screen is the most efficient method to test for kinase inhibition.

Workflow: In Vitro Kinase Panel Screen

This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

-

Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a large panel of purified recombinant kinases (e.g., >400 kinases).

-

Experimental Setup: The compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM).

-

Data Output: Results are provided as a percentage of inhibition for each kinase in the panel.

Data Visualization and Hit Selection:

References

- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors - Google Patents [patents.google.com]

- 11. jchemrev.com [jchemrev.com]

- 12. Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity Screening of 4-(4-Chlorothiazol-2-YL)morpholine

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The confluence of a thiazole ring and a morpholine moiety in a single molecular entity, as seen in 4-(4-Chlorothiazol-2-YL)morpholine, presents a compelling case for in-depth biological investigation. Both heterocycles are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of approved drugs and clinical candidates.[1][2][3] Thiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] Similarly, the morpholine ring is often incorporated to improve the pharmacokinetic properties of a drug, such as solubility and metabolic stability.[3][7]

This guide provides a comprehensive framework for the systematic biological activity screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind them. We will navigate the decision-making process, from broad-based phenotypic screening to targeted, mechanism-of-action studies, with the ultimate goal of identifying and validating the therapeutic potential of this promising compound.

Part 1: Strategic Planning for Biological Activity Screening

A successful screening campaign begins with a well-defined strategy. For a novel compound like this compound, with a scaffold known for diverse bioactivities, a two-pronged approach is recommended: an initial, broad phenotypic screen to uncover unexpected activities, followed by more focused, target-based assays suggested by the compound's structural motifs.

The Rationale for a Dual-Pronged Approach

Phenotypic screening, which assesses the effect of a compound on a whole cell or organism, allows for the discovery of novel mechanisms of action without preconceived notions about the compound's target.[8][9][10] This is particularly valuable for identifying first-in-class therapeutics.[10] In parallel, given that thiazole derivatives are well-represented as kinase inhibitors, a targeted screen against a panel of kinases is a logical and efficient starting point.[11][12]

References

- 1. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. orientjchem.org [orientjchem.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 9. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 10. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 11. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the Morpholinyl-Thiazole Scaffold

An In-Depth Technical Guide to the Synthesis of 4-(4-Chlorothiazol-2-YL)morpholine

In the landscape of modern medicinal chemistry, the fusion of privileged structures—scaffolds that appear frequently in known drugs and bioactive molecules—is a cornerstone of rational drug design. The target molecule, this compound, represents a confluence of two such high-value moieties. The thiazole ring is a core component of numerous pharmaceuticals, prized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the morpholine ring is a ubiquitous feature in drug development, often introduced to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[2]

This guide, prepared for researchers and drug development professionals, provides an in-depth examination of a robust and efficient synthesis for this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure a successful and reproducible outcome.

Part 1: Analysis of Synthetic Strategy: The Nucleophilic Aromatic Substitution (SNAr) Approach

While several routes to substituted thiazoles exist, such as the classic Hantzsch synthesis, the most direct and industrially scalable approach for this specific target is the regioselective Nucleophilic Aromatic Substitution (SNAr) on a readily available precursor, 2,4-dichlorothiazole.

Causality Behind the Chosen Pathway

The selection of the SNAr pathway is predicated on the distinct electronic properties of the 2,4-dichlorothiazole ring. The thiazole ring is electron-deficient, which activates the chlorine atoms toward nucleophilic attack. Critically, the chlorine at the C2 position is significantly more activated than the chlorine at the C4 position. This heightened reactivity is due to the C2 position being flanked by two heteroatoms (sulfur and nitrogen), which exert a strong electron-withdrawing inductive effect and can stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. This inherent electronic bias allows for a highly regioselective reaction, where morpholine will preferentially displace the C2 chlorine, leaving the C4 chlorine intact for potential downstream functionalization.

A comparable reaction is documented in the synthesis of 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde, where morpholine selectively displaces the C2 chlorine of 2,4-dichlorothiazole-5-carbaldehyde, achieving a high yield of 93%.[3] This precedent strongly validates the chosen strategy.

Visualizing the Reaction Mechanism

The diagram below illustrates the SNAr mechanism, highlighting the preferential attack at the C2 position.

Part 2: Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. The quantities are based on a representative 10 mmol scale synthesis.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Notes |

| 2,4-Dichlorothiazole | 153.99 | 1.54 g (10 mmol) | Corrosive, handle in a fume hood. |

| Morpholine | 87.12 | 0.96 mL (11 mmol, 1.1 eq) | Corrosive, hygroscopic. |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.17 g (11 mmol, 1.1 eq) | Anhydrous, acts as an HCl scavenger. |

| Acetonitrile (CH₃CN) | 41.05 | 50 mL | Anhydrous solvent. |

| Ethyl Acetate (EtOAc) | 88.11 | As needed for extraction | For work-up. |

| Brine (Saturated NaCl) | - | As needed for washing | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed for drying | For work-up. |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorothiazole (1.54 g, 10 mmol) and anhydrous sodium carbonate (1.17 g, 11 mmol).

-

Solvent and Reagent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Begin stirring to create a suspension. To this stirred suspension, add morpholine (0.96 mL, 11 mmol) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (7:3), visualizing with UV light. The disappearance of the 2,4-dichlorothiazole spot indicates reaction completion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (Na₂CO₃ and NaCl).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

-

-

Purification (If Necessary): The crude product is often of high purity. If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.[3]

Part 3: Workflow Visualization and Data Summary

Overall Synthesis Workflow

The following diagram provides a high-level overview of the entire process from setup to final product.

References

4-(4-Chlorothiazol-2-YL)morpholine chemical structure and properties

An In-depth Technical Guide to 4-(4-Chlorothiazol-2-YL)morpholine for Advanced Research

Introduction: Unpacking a Key Heterocyclic Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This compound is a heterocyclic compound that exemplifies this principle, merging two pharmacologically significant moieties: a substituted thiazole and a morpholine ring. The thiazole ring is a common feature in numerous approved drugs, valued for its diverse biological activities and ability to engage in various binding interactions.[1][2] The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[3][4]

This technical guide offers a comprehensive overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into its properties, synthesis, applications, and handling, establishing a foundational understanding of its potential as a critical intermediate in the synthesis of novel therapeutic agents.

Physicochemical & Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Data | Source(s) |

| Chemical Structure | ClC1=CSC(=N1)N2CCOCC2 | [5] |

| IUPAC Name | This compound | [6] |

| CAS Number | 848841-68-9 | [6][7] |

| Molecular Formula | C₇H₉ClN₂OS | [5][6][7] |

| Molecular Weight | 204.68 g/mol | [6][7] |

| Appearance | Solid | [8] |

| Purity | Typically ≥95-98% | [7][8] |

| Storage | Sealed in a dry environment at 2-8°C | [5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not extensively detailed in publicly available literature as a final product, but its structure suggests a logical synthetic pathway based on established heterocyclic chemistry principles. A plausible and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichlorothiazole and morpholine.

Causality of Experimental Design: The rationale for this synthetic approach hinges on the reactivity of the dichlorothiazole substrate. The chlorine atom at the C2 position of the thiazole ring is significantly more activated towards nucleophilic attack than the chlorine at the C4 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom and the sulfur atom, which stabilize the negatively charged Meisenheimer intermediate formed during the substitution process. Morpholine, a secondary amine, acts as a potent nucleophile, readily attacking the electrophilic C2 carbon to displace the chloride ion. The choice of a suitable base is critical to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

2,4-Dichlorothiazole

-

Morpholine

-

Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 2,4-dichlorothiazole (1.0 eq). Dissolve it in acetonitrile (10 volumes).

-

Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of morpholine (1.1 eq) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours or heat to a gentle reflux (approx. 80°C) for 2-4 hours to expedite the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.[9]

Applications in Drug Discovery and Development

This compound is primarily valued as a "heterocyclic building block"—a versatile intermediate used to construct more complex molecules with potential therapeutic value.[7] Its structure presents multiple avenues for chemical modification, making it an ideal scaffold for creating libraries of compounds for biological screening.

Key Application Areas:

-

Kinase Inhibitors: The thiazole-amine scaffold is a well-established pharmacophore in the design of kinase inhibitors for oncology. The chlorine atom at the C4 position can be further functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups that can target the hinge region or other pockets of a kinase active site.

-

Carbonic Anhydrase Inhibitors: Morpholine and thiazole derivatives have shown potent inhibitory activity against carbonic anhydrase (CA) isoforms, which are targets for treating glaucoma and certain types of cancer.[10][11] The morpholine moiety can enhance solubility and provide key hydrogen bonding interactions within the enzyme's active site.

-

Antimicrobial and Anti-inflammatory Agents: Thiazole-containing compounds are known for their broad-spectrum antimicrobial and anti-inflammatory properties.[12][13] The this compound core can be elaborated to develop novel agents that inhibit bacterial or fungal growth or modulate inflammatory pathways like COX/LOX.[13]

Visualization of Scaffold-Based Drug Design

The following diagram illustrates the role of this compound as a central scaffold in a diversity-oriented synthesis approach for drug discovery.

Caption: Scaffold-based drug discovery workflow using the title compound.

Expert Insights: Predictive Spectroscopic Signatures

While experimental data must be acquired for confirmation, the structure of this compound allows for the prediction of its key NMR spectroscopic features, which is crucial for structural verification during synthesis.

-

¹H NMR: The proton spectrum is expected to be relatively simple. The four protons on the carbons adjacent to the morpholine oxygen (O-CH₂) would likely appear as a triplet around δ 3.7-3.8 ppm. The four protons on the carbons adjacent to the morpholine nitrogen (N-CH₂) would appear as a separate triplet, slightly upfield, around δ 3.3-3.5 ppm. A key diagnostic signal would be a singlet for the lone proton on the thiazole ring (at the C5 position), expected to appear in the aromatic region, likely around δ 6.5-7.0 ppm.

-

¹³C NMR: The carbon spectrum would show distinct signals for the morpholine and thiazole rings. The morpholine carbons adjacent to oxygen would be downfield (around δ 66-67 ppm), while those adjacent to nitrogen would be further upfield (around δ 50-53 ppm). The carbons of the thiazole ring would appear significantly downfield due to the influence of the heteroatoms and aromaticity, with the C2 carbon (attached to the morpholine) being the most deshielded (potentially >160 ppm).[10]

Safety, Handling, and Storage

Proper handling of chemical intermediates is paramount for laboratory safety. Based on available safety data for the compound and its structural analogs (morpholine and chlorinated heterocycles), the following precautions are recommended.[5][14][15]

-

GHS Hazard Statements: While specific data for this exact compound is limited, related structures suggest it should be handled with care. Hazard statements for morpholine itself include flammability, oral toxicity, dermal toxicity, and the potential to cause severe skin burns and eye damage.[15] The GHS pictogram for this compound includes a "Warning" signal word.[5]

-

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5] Protect from moisture and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands out as a high-value chemical intermediate poised for significant application in modern drug discovery. Its unique combination of a reactive, functionalizable chlorothiazole core and a pharmacokinetically favorable morpholine moiety makes it an attractive starting point for the synthesis of diverse compound libraries. By understanding its fundamental properties, synthetic routes, and potential applications, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics targeting a wide range of diseases.

References

- 1. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. sciencescholar.us [sciencescholar.us]

- 5. bldpharm.com [bldpharm.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. 848841-68-9 | this compound - Moldb [moldb.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. jocpr.com [jocpr.com]

- 10. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. nexchem.co.uk [nexchem.co.uk]

Spectroscopic Characterization of 4-(4-Chlorothiazol-2-YL)morpholine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the molecular structure of 4-(4-Chlorothiazol-2-YL)morpholine. As a compound of interest in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This document offers a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. The content herein is curated for researchers, scientists, and professionals in drug development, blending theoretical principles with practical, field-proven insights.

Introduction

This compound is a heterocyclic compound featuring a morpholine ring attached to the 2-position of a 4-chlorothiazole ring. The morpholine moiety is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] The thiazole ring is also a privileged structure in drug discovery, present in numerous compounds with diverse biological activities.[2] The structural elucidation of such molecules relies on a synergistic application of various spectroscopic methods. This guide will dissect the expected spectral data from ¹H NMR, ¹³C NMR, IR, and MS, providing a framework for the verification and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their connectivity. The morpholine ring typically exhibits a distinct pattern in the ¹H NMR spectrum due to the influence of the adjacent oxygen and nitrogen atoms.[3]

Expected ¹H NMR Data

| Protons (Label) | Multiplicity | Expected Chemical Shift (δ) ppm |

| H-5' (Thiazole) | Singlet (s) | 6.5 - 7.5 |

| H-3, H-5 (Morpholine) | Triplet (t) | 3.7 - 3.9 |

| H-2, H-6 (Morpholine) | Triplet (t) | 3.4 - 3.6 |

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three main signals.

-

Thiazole Proton (H-5'): A singlet in the downfield region (around 6.5-7.5 ppm) is anticipated for the lone proton on the thiazole ring. Its chemical shift is influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the chloro-substituent.

-

Morpholine Protons (H-3, H-5): The four protons on the carbons adjacent to the oxygen atom of the morpholine ring are expected to appear as a triplet around 3.7-3.9 ppm. The oxygen atom's electron-withdrawing nature deshields these protons, shifting them downfield.[3]

-

Morpholine Protons (H-2, H-6): The four protons on the carbons adjacent to the nitrogen atom are also expected to be a triplet, but slightly upfield from the H-3/H-5 protons, typically in the range of 3.4-3.6 ppm. The direct attachment of the nitrogen to the electron-withdrawing thiazole ring will also influence the precise chemical shift.

References

Unlocking the Therapeutic Potential of 4-(4-Chlorothiazol-2-YL)morpholine: A Technical Guide to Target Identification and Validation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of the novel compound, 4-(4-Chlorothiazol-2-YL)morpholine. By leveraging the known pharmacological profiles of its constituent thiazole and morpholine moieties, we will explore a logical, data-driven pathway from initial hypothesis to robust experimental validation.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The structure of this compound presents a compelling starting point for therapeutic exploration. It marries two pharmacologically significant heterocyclic scaffolds: a thiazole ring and a morpholine ring.

-

The Thiazole Core: Thiazole derivatives are integral to numerous clinically approved drugs and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This scaffold is a known building block for inhibitors of various enzymes, such as kinases and polymerases.[1][4] The nitrogen atom in the thiazole ring is adept at forming hydrogen bonds with target proteins, contributing to binding affinity.[4]

-

The Morpholine Moiety: The morpholine ring is a favored component in medicinal chemistry due to its advantageous physicochemical properties.[5][6] It often enhances aqueous solubility, metabolic stability, and blood-brain barrier permeability, thereby improving the overall pharmacokinetic profile of a compound.[7][8][9] The morpholine group can also actively participate in molecular interactions within a target's binding site, enhancing potency and selectivity.[5][7]

The combination of these two moieties in this compound suggests a high potential for interaction with various biological targets, making a systematic and multi-faceted approach to target identification essential.

Hypothesizing Potential Therapeutic Target Classes

Based on the extensive literature on thiazole and morpholine derivatives, we can postulate several high-probability target classes for this compound. This hypothesis-driven approach will guide our initial screening efforts.

Table 1: Hypothesized Target Classes and Rationale

| Target Class | Rationale | Key Examples from Literature |

| Protein Kinases | Thiazole is a common scaffold in kinase inhibitors (e.g., Dasatinib).[1][4] The morpholine group can enhance binding to the ATP-binding pocket. | PI3K/mTOR, Tyrosine Kinases[1][9] |

| Carbonic Anhydrases (CAs) | Thiazole-based compounds have shown inhibitory activity against CAs.[10] This class of enzymes is implicated in various pathologies, including glaucoma and cancer. | CA-II, CA-IX[10] |

| G-Protein Coupled Receptors (GPCRs) | Morpholine derivatives have been developed as modulators of CNS receptors.[7] | mGlu2 NAMs[7] |

| Inflammatory Enzymes | Thiazole derivatives have demonstrated anti-inflammatory properties through the inhibition of enzymes like COX and LOX.[11][12][13] | COX-1, COX-2, 5-LOX[11][12][13] |

A Step-by-Step Workflow for Target Identification and Validation

The following experimental workflow provides a logical progression from broad, high-throughput screening to focused, in-depth validation of promising therapeutic targets.

Caption: A systematic workflow for the identification and validation of therapeutic targets.

Phase 1: In Silico and High-Throughput Screening

The initial phase aims to rapidly identify potential "hits" from our hypothesized target classes.

-

Objective: To predict the binding affinity and mode of this compound to the active sites of various protein targets.

-

Procedure:

-

Obtain the 3D crystal structures of representative targets from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of this compound and perform energy minimization.

-

Define the binding site on the target proteins.

-

Perform docking simulations using software such as AutoDock or MOE.[13]

-

Analyze the docking scores and binding poses to identify promising target interactions.

-

-

Objective: To experimentally screen the compound against large panels of enzymes.

-

Procedure:

-

Utilize commercially available kinase, carbonic anhydrase, and COX/LOX screening panels.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform the enzymatic assays at a fixed concentration of the compound (e.g., 10 µM).

-

Measure enzyme activity using appropriate detection methods (e.g., fluorescence, luminescence, absorbance).

-

Calculate the percentage of inhibition for each enzyme. "Hits" are typically defined as enzymes with >50% inhibition.

-

Phase 2: Hit Confirmation and Potency Determination

This phase focuses on confirming the initial hits and quantifying the compound's potency.

-

Objective: To determine the concentration of the compound that produces 50% of its maximal inhibitory effect.

-

Procedure:

-

For each confirmed "hit," perform a dose-response experiment.

-

Prepare serial dilutions of this compound.

-

Perform the relevant enzymatic or cell-based assay with each concentration.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.

-

Table 2: Hypothetical IC50 Data for Confirmed Hits

| Target | IC50 (µM) |

| Kinase X | 0.5 |

| Carbonic Anhydrase Y | 2.1 |

| COX-2 | 5.8 |

Phase 3: Elucidating the Mechanism of Action and Selectivity

Understanding how the compound interacts with its target and its selectivity is crucial for further development.

Caption: Workflow for confirming target engagement in a cellular context using CETSA.

-

Objective: To determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Procedure:

-

Measure the initial reaction rates of the target enzyme at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

Analyze the changes in Vmax and Km to determine the mechanism of inhibition.

-

-

Objective: To confirm direct binding of the compound to the target protein in a cellular environment.

-

Procedure:

-

Treat intact cells or cell lysates with this compound.

-

Heat the samples across a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

-

A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

-

Conclusion and Future Directions

This guide outlines a rigorous, scientifically grounded approach to elucidating the therapeutic targets of this compound. By systematically progressing from broad screening to detailed mechanistic studies, researchers can build a comprehensive understanding of the compound's pharmacological profile. The identification of a validated target is a critical milestone in the drug discovery process, paving the way for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent. The versatile nature of the thiazole and morpholine scaffolds suggests that this compound holds significant promise, and the methodologies described herein provide a clear path to unlocking its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of the Synthesis, Therapeutic Potential and Patents of Thiazole Derivatives - Neliti [neliti.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

In Vitro Evaluation of 4-(4-Chlorothiazol-2-YL)morpholine: A Technical Guide for Preclinical Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of the novel synthetic compound, 4-(4-Chlorothiazol-2-YL)morpholine. Given the burgeoning interest in thiazole derivatives as potential therapeutic agents, particularly in oncology, a structured and scientifically rigorous preclinical assessment is paramount.[1][2] This document outlines a logical progression of assays, from initial cytotoxicity screening to preliminary mechanistic studies, designed to elucidate the biological activity profile of this compound. The methodologies described herein are grounded in established protocols and are intended to provide a robust foundation for go/no-go decisions in early-stage drug discovery.

Introduction: The Therapeutic Potential of Thiazole-Morpholine Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of targeted therapies.[1] Coupled with a morpholine moiety, which can enhance aqueous solubility and metabolic stability, the composite structure of this compound presents a compelling candidate for biological investigation.[3][4] Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as apoptosis induction and inhibition of key signaling pathways.[1][5][6]

This guide will detail a systematic in vitro approach to characterize the bioactivity of this compound, with a primary focus on its potential as an anticancer agent.

Physicochemical Characterization and Compound Handling

Prior to biological evaluation, a thorough physicochemical characterization of this compound is essential for data integrity and reproducibility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 848841-68-9 | [7][8][9] |

| Molecular Formula | C₇H₉ClN₂OS | [7][8] |

| Molecular Weight | 204.68 g/mol | [7][8] |

| Purity | >95% (recommended) | [8] |

| Solubility | To be determined empirically in relevant solvents (e.g., DMSO, ethanol, aqueous buffers) | |

| Stability | To be assessed in solution under experimental conditions (e.g., temperature, pH) |

Stock Solution Preparation Protocol

-

Accurately weigh a precise amount of this compound.

-

Dissolve the compound in a minimal amount of high-purity dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Prior to each experiment, thaw a fresh aliquot and prepare working solutions by diluting the stock in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Phase I: Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This is typically achieved through cytotoxicity assays on a panel of cancer cell lines.[10][11]

Rationale for Cell Line Selection

The choice of cell lines should be strategic, representing a diversity of cancer types to identify potential areas of sensitivity. A preliminary panel could include:

-

MCF-7: Breast adenocarcinoma (estrogen receptor-positive)[12]

-

MDA-MB-231: Triple-negative breast cancer

-

HepG2: Hepatocellular carcinoma[12]

-

HCT-116: Colorectal carcinoma

-

A549: Lung carcinoma

-

PC-3: Prostate cancer

Including a non-cancerous cell line, such as human embryonic kidney cells (HEK293), can provide an early indication of selectivity.[13]

Experimental Workflow for Cytotoxicity Assessment

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[11]

Data Presentation

The results of the cytotoxicity screening should be summarized in a table presenting the IC₅₀ values for each cell line.

Table 2: Hypothetical Cytotoxicity of this compound (IC₅₀ in µM)

| Cell Line | Cancer Type | This compound (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |

| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value | Experimental Value |

| HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |

| HCT-116 | Colorectal Carcinoma | Experimental Value | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value | Experimental Value |

| PC-3 | Prostate Cancer | Experimental Value | Experimental Value |

| HEK293 | Non-cancerous Kidney | Experimental Value | Experimental Value |

Phase II: Preliminary Mechanistic Studies

If this compound demonstrates potent and selective cytotoxicity, the next phase involves elucidating its mechanism of action.

Apoptosis Induction Assays

A common mechanism of action for anticancer drugs is the induction of apoptosis (programmed cell death).[5]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Fixation: Fix the harvested cells in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing propidium iodide and RNase.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways

Thiazole derivatives have been shown to modulate various signaling pathways implicated in cancer progression.[1] Based on the results of the initial mechanistic studies, further investigation into specific pathways may be warranted.

Caption: Potential signaling pathways affected by cytotoxic agents.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial in vitro evaluation of this compound. The data generated from these assays will provide a comprehensive preliminary profile of the compound's biological activity, enabling an informed decision on its potential for further development. Positive results would warrant more in-depth mechanistic studies, including target identification, in vivo efficacy studies, and pharmacokinetic profiling.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. sciencescholar.us [sciencescholar.us]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 848841-68-9|this compound|BLD Pharm [bldpharm.com]

- 8. 848841-68-9 | this compound - Moldb [moldb.com]

- 9. This compound | 848841-68-9 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

The 4-(4-Chlorothiazol-2-YL)morpholine Scaffold: A Privileged Motif in Kinase and Metalloprotease Inhibition

Introduction: The Strategic Value of the Thiazolyl-Morpholine Core in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold.[1] Its frequent incorporation into drug candidates is not coincidental but a strategic choice to enhance critical pharmacokinetic properties. The morpholine moiety, with its unique physicochemical characteristics, often improves aqueous solubility, metabolic stability, and oral bioavailability.[1][2] When fused with a thiazole ring—a pharmacophore known for its diverse biological activities, particularly in kinase inhibition—the resulting hybrid structure presents a powerful platform for developing novel therapeutics.[3][4]

This guide provides a detailed exploration of the 4-(4-chlorothiazol-2-yl)morpholine scaffold and its derivatives as valuable tools in drug discovery. We will delve into its application in the inhibition of key enzyme families, namely Phosphoinositide 3-Kinases (PI3Ks) and Carbonic Anhydrases (CAs), providing both the scientific rationale and detailed experimental protocols for researchers in the field.

Part 1: Targeting the PI3K/AKT/mTOR Pathway with Thiazolyl-Morpholine Inhibitors

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation is a hallmark of many human cancers, making it one of the most intensely pursued targets for oncology drug development.[7] Derivatives of 4-(1,3-thiazol-2-yl)morpholine have been identified as potent and selective inhibitors of PI3K, demonstrating the therapeutic potential of this scaffold.[6]

Causality of Inhibition: Understanding the Molecular Interactions

The efficacy of the thiazolyl-morpholine scaffold lies in its ability to fit snugly into the ATP-binding pocket of the PI3K enzyme. The morpholine oxygen atom is a crucial feature, as it forms a key hydrogen bond interaction with the hinge region backbone NH of the Valine residue (Val851 in PI3Kα).[8] This interaction mimics the binding of the adenine region of ATP. The thiazole ring and its substituents then extend into the "affinity pocket," where modifications can be made to enhance potency and isoform selectivity.[9] The chloro-substitution at the 4-position of the thiazole ring can influence the electronic properties and steric interactions within this pocket, potentially enhancing binding affinity.

Signaling Pathway Overview

The following diagram illustrates the canonical PI3K/AKT/mTOR pathway and the point of intervention for this compound-based inhibitors.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the thiazolyl-morpholine scaffold.

Structure-Activity Relationship (SAR) Data

The following table summarizes the PI3Kα inhibitory activity and cellular antiproliferative effects of selected 4-(1,3-thiazol-2-yl)morpholine analogs. This data highlights the importance of substitutions on the thiazole and an appended aromatic ring for overall potency.

| Compound ID | R1 (Thiazole C4) | R2 (Thiazole C5) | PI3Kα IC50 (nM) | U87MG Cell IC50 (µM) |

| 1a | H | 4-pyridyl | 160 | 1.6 |

| 1b | H | 3-pyridyl | 210 | >10 |

| 1c | Cl | 4-pyridyl | 50 | 0.8 |

| 1d | Me | 4-pyridyl | 80 | 1.2 |

| 1e | H | 2-aminopyrimidin-5-yl | 25 | 0.5 |

| 1f | Cl | 2-aminopyrimidin-5-yl | 10 | 0.2 |

Data is representative and synthesized from findings reported in literature such as Bioorg. Med. Chem. Lett. 2008, 18 (15), 4316-20.[6]

Experimental Protocol 1: In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescent kinase assay to determine the IC50 value of a test compound, such as a this compound derivative, against PI3Kα. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[10]

Workflow Diagram:

Caption: Workflow for the in vitro PI3Kα ADP-Glo™ kinase assay.

Materials:

-

Purified recombinant PI3Kα (p110α/p85α)

-

PIP2/PIP3 lipid substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO (e.g., starting from 1 mM). Typically, a 3-fold dilution series is used.

-

Enzyme/Substrate Mix: Prepare a solution of PI3Kα enzyme and lipid substrate in Assay Buffer at 2X the final desired concentration.

-

Assay Plating:

-

Add 1 µL of serially diluted test compound or DMSO (for 0% and 100% inhibition controls) to the wells of the 384-well plate.

-

Add 4 µL of the enzyme/substrate mix to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Reaction Initiation: Add 5 µL of 2X ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for PI3Kα.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

-

Part 2: Targeting Carbonic Anhydrases

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[11] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers.[12] The thiazole-morpholine scaffold has recently been explored for its potential as a non-sulfonamide class of CA inhibitors.[11]

Causality of Inhibition: A Different Binding Paradigm

Unlike the classic sulfonamide inhibitors that directly coordinate with the catalytic zinc ion, non-sulfonamide inhibitors like thiazole derivatives interact with residues in the active site cavity.[11] The morpholine moiety can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions with amino acid residues lining the active site.[12] Molecular docking studies suggest that the thiazole ring can orient the molecule within the active site, while the morpholine group interacts with key residues, displacing water molecules and blocking substrate access.[11]

Experimental Protocol 2: In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol describes a colorimetric assay to screen for inhibitors of human Carbonic Anhydrase II (hCA II) based on its esterase activity.[11]

Workflow Diagram:

Caption: Workflow for the in vitro hCA II colorimetric inhibition assay.

Materials:

-

Human Carbonic Anhydrase II (hCA II)

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Positive Control Inhibitor: Acetazolamide

-

Assay Buffer: 50 mM Tris-SO₄, pH 7.6

-

Organic Solvent: Acetonitrile or DMSO

-

Clear, flat-bottom 96-well microplates

-

Microplate reader capable of kinetic measurements at 400 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of hCA II in cold Assay Buffer.

-

Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile. This should be prepared fresh.

-

Prepare serial dilutions of the test compound and Acetazolamide in DMSO.

-

-

Assay Plating (Total volume = 200 µL):

-

Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution.

-

Control Wells (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA II Working Solution.

-

Inhibitor Wells: 158 µL Assay Buffer + 2 µL of diluted test compound + 20 µL hCA II Working Solution.

-

-

Enzyme-Inhibitor Pre-incubation: Add the enzyme to the control and inhibitor wells. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells (except the blank, which receives it before the read).

-

Data Acquisition: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

-

Data Analysis:

-

Determine the reaction rate (V) for each well by calculating the slope (ΔAbs/min) of the linear portion of the kinetic curve.

-

Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Determine the IC50 value by plotting percent inhibition against the log of inhibitor concentration.

-

Part 3: Synthesis of the this compound Scaffold

The synthesis of the title scaffold can be achieved through a variation of the Hantzsch thiazole synthesis. The general protocol involves the reaction of an α-haloketone with a thiourea derivative.

Representative Synthesis Protocol

This protocol describes a general method for the synthesis of 4-(4-aryl-thiazol-2-yl)morpholine derivatives, which can be adapted for the chloro-substituted analog.[11][13]

Reaction Scheme:

Materials:

-

2-Bromo-1-(4-chlorophenyl)ethanone (or other relevant α-haloketone)

-

1-Morpholin-4-yl-thiourea

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-morpholin-4-yl-thiourea (1.0 eq.) in absolute ethanol.

-

Addition of Reagents: Add a catalytic amount of glacial acetic acid. To this solution, add the 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

-

Purification: Wash the crude solid with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Conclusion

The this compound scaffold represents a highly versatile and valuable starting point for drug discovery programs. Its proven utility in targeting the PI3K signaling pathway and its emerging potential as a carbonic anhydrase inhibitor underscore its importance. The morpholine ring provides a reliable handle for optimizing pharmacokinetic properties, while the substituted thiazole core allows for fine-tuning of potency and selectivity against specific enzyme targets. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively leverage this privileged scaffold in the development of next-generation therapeutics.

References

- 1. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure [mdpi.com]

- 10. Morpholine synthesis [organic-chemistry.org]

- 11. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating 4-(4-Chlorothiazol-2-YL)morpholine as a Putative Chemical Probe for the Lipid Kinase PIKfyve

Application Note & Protocol Guide

Abstract

This document provides a comprehensive guide for researchers interested in characterizing novel chemical entities as potential probes for cellular signaling pathways. We present a hypothetical workflow for the evaluation of 4-(4-Chlorothiazol-2-YL)morpholine , a compound possessing structural motifs common to kinase inhibitors, as a putative chemical probe for PIKfyve. PIKfyve is a phosphoinositide kinase that plays a crucial role in endomembrane trafficking and lysosomal homeostasis. The protocols detailed herein are designed to rigorously assess the compound's biochemical activity, target engagement in a cellular context, and its functional cellular effects.

Introduction: The Rationale for Investigating this compound

The morpholine and thiazole scaffolds are prevalent in a multitude of biologically active compounds, including numerous FDA-approved kinase inhibitors.[1][2][3][4] The presence of these moieties in This compound suggests its potential as a modulator of protein kinases.[2][5] This application note outlines a systematic approach to investigate this compound as a chemical probe for PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol 3-phosphate (PI(3)P).[6] Dysregulation of PIKfyve has been implicated in various diseases, including cancer and autoimmune disorders, making it a compelling target for therapeutic intervention.[7]

A robust chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action in a cellular context. The following sections will provide detailed protocols to guide the user through the essential experiments required to validate a new chemical entity, such as this compound, as a probe for PIKfyve.

Biochemical Validation: In Vitro PIKfyve Kinase Inhibition Assay

The initial step in characterizing a putative kinase inhibitor is to determine its ability to inhibit the enzymatic activity of the purified target protein. The ADP-Glo™ Kinase Assay is a sensitive and reliable method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9]

Protocol 2.1: PIKfyve ADP-Glo™ Kinase Assay

This protocol is designed to measure the IC50 value of this compound against recombinant human PIKfyve.

Materials:

-

Recombinant Human PIKfyve (e.g., SignalChem)

-

PI(3)P:PS substrate (e.g., Echelon Biosciences)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (herein referred to as "test compound")

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 10 mM. Then, dilute each concentration into the Kinase Buffer.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted test compound or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.

-

Add 2.5 µL of the PIKfyve enzyme in Kinase Buffer.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the PI(3)P:PS substrate and ATP in Kinase Buffer. The final concentrations should be optimized, but a starting point could be 25 µM PI(3)P:PS and 10 µM ATP.[8]

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| Parameter | Example Value |

| Test Compound Conc. Range | 1 nM - 100 µM |

| PIKfyve Final Conc. | 5 ng/µL |

| PI(3)P:PS Final Conc. | 25 µM |